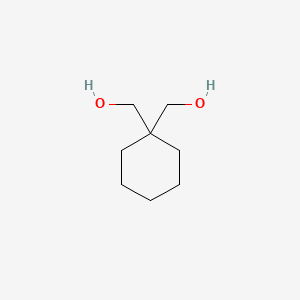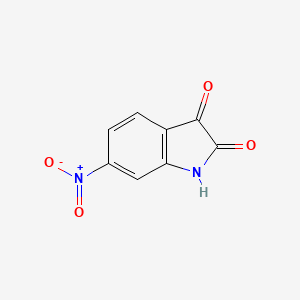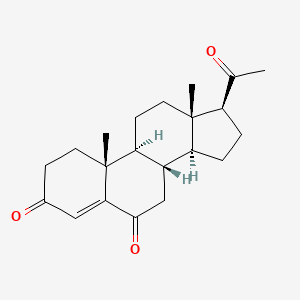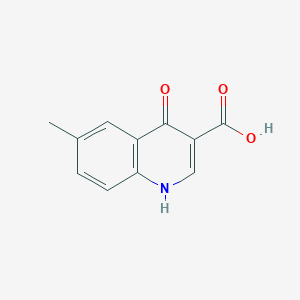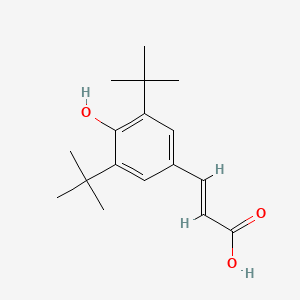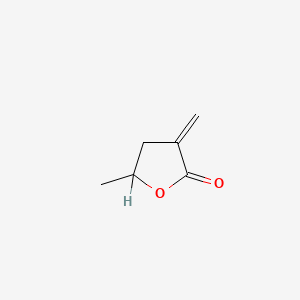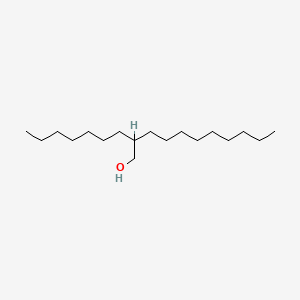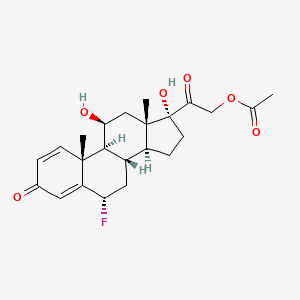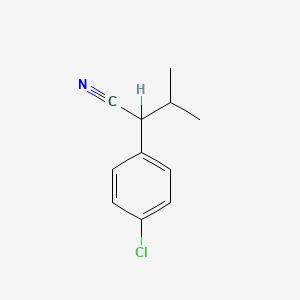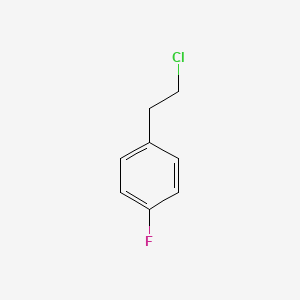
1-(2-Chloroethyl)-4-fluorobenzene
Overview
Description
1-(2-Chloroethyl)-4-fluorobenzene is an organic compound with the molecular formula C8H8ClF It consists of a benzene ring substituted with a chloroethyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chloroethyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzene with 2-chloroethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the chloroethyl group is introduced to the benzene ring.
Another method involves the reaction of 4-fluorobenzene with 2-chloroethyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction also follows an electrophilic aromatic substitution mechanism.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using the aforementioned methods. The choice of catalyst and reaction conditions may vary depending on the desired yield and purity of the final product. Continuous flow reactors and optimized reaction parameters are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 4-fluorophenylethanol.
Oxidation: The compound can be oxidized to form 4-fluorobenzaldehyde or 4-fluorobenzoic acid, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the chloroethyl group can yield 4-fluoroethylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Major Products
Nucleophilic Substitution: 4-Fluorophenylethanol
Oxidation: 4-Fluorobenzaldehyde, 4-Fluorobenzoic acid
Reduction: 4-Fluoroethylbenzene
Scientific Research Applications
1-(2-Chloroethyl)-4-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of potential drug candidates, particularly those targeting specific receptors or enzymes.
Material Science: It is employed in the synthesis of specialty polymers and materials with unique properties.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-4-fluorobenzene depends on its specific application. In pharmaceutical research, it may act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA or proteins. This can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The molecular targets and pathways involved vary depending on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
1-(2-Chloroethyl)-4-fluorobenzene can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom. It may exhibit different reactivity and biological activity due to the difference in electronegativity and size between chlorine and fluorine.
1-(2-Chloroethyl)-4-bromobenzene: Contains a bromine atom instead of fluorine. Bromine’s larger size and lower electronegativity compared to fluorine can influence the compound’s chemical properties and reactivity.
1-(2-Chloroethyl)-4-iodobenzene: Iodine substitution results in even larger atomic size and different reactivity patterns compared to fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence the compound’s electronic properties, reactivity, and potential biological activity.
Properties
IUPAC Name |
1-(2-chloroethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUURRVXQCVXCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186846 | |
| Record name | 1-(2-Chloroethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332-43-4 | |
| Record name | 1-(2-Chloroethyl)-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloroethyl)-4-fluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000332434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chloroethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloroethyl)-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

